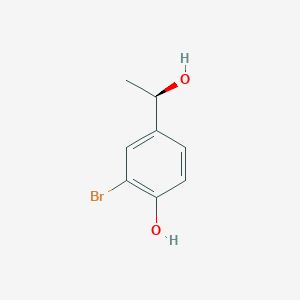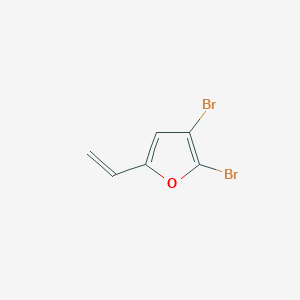![molecular formula C12H14BrNS B13607332 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole](/img/structure/B13607332.png)
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Vorbereitungsmethoden
The synthesis of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophenol with an appropriate bromoalkane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amino group of 2-aminothiophenol attacks the bromoalkane, leading to the formation of the benzothiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity .
Analyse Chemischer Reaktionen
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3-methylbutyl)benzo[d]thiazole involves its interaction with various molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. In anticancer applications, it may induce apoptosis (programmed cell death) by targeting specific cellular pathways and enzymes . The exact mechanism can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
2-(4-Bromo-3-methylbutyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Known for its use as a flavoring agent and in the synthesis of rubber accelerators.
2-Aminobenzothiazole: Widely used in the synthesis of dyes and pharmaceuticals.
2-Phenylbenzothiazole: Exhibits significant anticancer and antimicrobial activities.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Eigenschaften
Molekularformel |
C12H14BrNS |
|---|---|
Molekulargewicht |
284.22 g/mol |
IUPAC-Name |
2-(4-bromo-3-methylbutyl)-1,3-benzothiazole |
InChI |
InChI=1S/C12H14BrNS/c1-9(8-13)6-7-12-14-10-4-2-3-5-11(10)15-12/h2-5,9H,6-8H2,1H3 |
InChI-Schlüssel |
VBWGNJQNKWRXDF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=NC2=CC=CC=C2S1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{1,8-Diazaspiro[4.5]decan-1-yl}-2,2-dimethylpropan-1-onehydrochloride](/img/structure/B13607254.png)
![3-Amino-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B13607257.png)





![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)




![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)

